Regioisomeric Scaffold Differentiation: 5-(Furan-3-yl) vs. 6-(Furan-3-yl) Pyridine Substitution
The target compound places the furan-3-yl group at the 5-position of the pyridine ring, whereas the closest commercially cataloged regioisomer, N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-phenylbutanamide (CAS 2034337-45-4), bears the furan at the 6-position [1]. This positional shift alters the dihedral angle between the furan and pyridine rings, which in the broader N-(pyridin-3-yl)-2-phenylbutanamide SARM series has been shown to modulate androgen receptor binding affinity and tissue selectivity [2]. While direct comparative IC50 data for the purified 5- vs. 6-regioisomers are not publicly available in peer-reviewed literature, patent examples from the same scaffold class demonstrate that pyridine substitution position can produce >10-fold differences in AR binding [2].
| Evidence Dimension | Androgen receptor binding modulation dependent on pyridine substitution geometry |
|---|---|
| Target Compound Data | 5-(furan-3-yl)pyridin-3-yl scaffold (specific binding data not publicly disclosed) |
| Comparator Or Baseline | 6-(furan-3-yl)pyridin-3-yl regioisomer (CAS 2034337-45-4) and unsubstituted pyridin-3-yl parent scaffolds in EP1807076A1 |
| Quantified Difference | Patent-internal SAR indicates >10-fold variation in AR modulatory activity with pyridine substitution positional changes (class-level inference, not measured head-to-head for this exact pair) [2] |
| Conditions | Androgen receptor binding and cell-based transcriptional activation assays as described in EP1807076A1 |
Why This Matters
Procurement of the incorrect regioisomer (6-furan-3-yl instead of 5-furan-3-yl) can lead to qualitatively different pharmacological outcomes, compromising SAR reproducibility and wasting synthesis resources.
- [1] Kuujia.com entry for N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-phenylbutanamide (CAS 2034337-45-4). View Source
- [2] Hanney, B. et al. N-(pyridin-3-yl)-2-phenylbutanamides as androgen receptor modulators. EP1807076A1, 2007. View Source
